molecular formula C14H12F3N3O B6950778 N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide

N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide

Cat. No.: B6950778
M. Wt: 295.26 g/mol
InChI Key: VZBOVOKTJXCPEC-UHFFFAOYSA-N
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Description

N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide is a synthetic organic compound characterized by the presence of a trifluoroethyl group attached to a cyclopropyl ring, which is further connected to a cinnoline-4-carboxamide moiety

Properties

IUPAC Name

N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O/c15-14(16,17)8-13(5-6-13)19-12(21)10-7-18-20-11-4-2-1-3-9(10)11/h1-4,7H,5-6,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBOVOKTJXCPEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(F)(F)F)NC(=O)C2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions, using reagents such as trifluoroethyl iodide.

    Coupling with Cinnoline-4-carboxamide: The final step involves coupling the cyclopropyl intermediate with cinnoline-4-carboxamide, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the cinnoline ring, potentially converting it to dihydrocinnoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Cyclopropanone derivatives.

    Reduction: Dihydrocinnoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the cinnoline moiety, which is known for its bioactivity. Research could focus on its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The trifluoroethyl group is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a promising lead for drug development.

Industry

Industrially, this compound could be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the cinnoline and trifluoroethyl groups. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,2,2-trifluoroethyl)cyclopropyl]benzamide: Similar structure but with a benzamide moiety instead of cinnoline.

    N-[1-(2,2,2-trifluoroethyl)cyclopropyl]pyridine-4-carboxamide: Contains a pyridine ring instead of cinnoline.

    N-[1-(2,2,2-trifluoroethyl)cyclopropyl]quinoline-4-carboxamide: Features a quinoline ring.

Uniqueness

N-[1-(2,2,2-trifluoroethyl)cyclopropyl]cinnoline-4-carboxamide is unique due to the combination of the trifluoroethyl group and the cinnoline moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which are not as pronounced in similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.

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